molecular formula C10H8N6 B3036751 6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline CAS No. 400077-48-7

6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline

Cat. No. B3036751
CAS RN: 400077-48-7
M. Wt: 212.21 g/mol
InChI Key: OUUQVSZERFCFBS-UHFFFAOYSA-N
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Description

6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline is a chemical compound with the molecular formula C10H8N6 . It is a part of the larger family of quinazoline derivatives .


Molecular Structure Analysis

The molecular structure of 6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline is complex, as it involves multiple rings and nitrogen atoms . Detailed structural analysis would require more specific data such as crystallographic or spectroscopic information .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches

    A study by Mustazza et al. (2001) describes the synthesis of related benzo[h]pyrazolo[1,5-a]-, benzo[h]pyrazolo[5,1-b]-, and benzo[h]1,2,4-triazolo[1,5-a]-quinazolines, contributing to the methods for preparing compounds like 6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline (Mustazza et al., 2001).

  • Water-Mediated Synthesis

    Zhang et al. (2015) presented a water-mediated, copper-catalyzed synthesis method for compounds like pyrazolo[1,5-a]quinazolin-5(4H)-ones and [1,2,4]triazolo[1,5-a]quinazolin-5(4H)-one, which is relevant for the synthesis of 6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline (Zhang et al., 2015).

Biological Applications

  • Antibacterial and Antifungal Properties

    Hassan (2013) synthesized a range of pyrazoline and pyrazole derivatives, showcasing their antibacterial and antifungal activities. This indicates the potential for 6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline in similar applications (Hassan, 2013).

  • Excitatory Amino Acid Antagonism

    Research by Varano et al. (2002) on pyrazolo[1,5-c]quinazoline derivatives as excitatory amino acid antagonists suggests potential neurological applications for compounds like 6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline (Varano et al., 2002).

Chemical Transformations and Reactivity

  • Cyclocondensation and Recyclization

    Kolos et al. (2011) explored the cyclocondensation of β-aroylacrylates with aminoazoles and further recyclization of dihydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylates, which is relevant for understanding the reactivity of 6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline derivatives (Kolos et al., 2011).

  • Desulfurization Ring Contraction

    Research by Ibrahim et al. (2008) on pyrolytic desulfurization ring contraction of thiadiazines to form pyrazoloazines and pyrazoloazoles is significant for understanding similar transformations in 6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline (Ibrahim et al., 2008).

properties

IUPAC Name

2,3,5,7,11,12-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10(14),12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c1-2-8-7(9-6(1)3-13-15-9)4-11-10-12-5-14-16(8)10/h3-5H,1-2H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUQVSZERFCFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NC3=NC=NN23)C4=C1C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline
Reactant of Route 2
6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline
Reactant of Route 3
6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline
Reactant of Route 4
6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline
Reactant of Route 5
6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline
Reactant of Route 6
Reactant of Route 6
6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline

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